

An In-depth Technical Guide to Azide-PEG8-alcohol in Biochemical Applications

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Compound of Interest

Compound Name: Azide-PEG8-alcohol

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For Researchers, Scientists, and Drug Development Professionals

Azide-PEG8-alcohol is a heterobifunctional linker widely utilized in biochemistry and drug development. Its unique structure, featuring a terminal azide group, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, makes it a versatile tool for the covalent modification and conjugation of biomolecules. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Applications in Biochemistry

The primary utility of **Azide-PEG8-alcohol** stems from its role as a molecular bridge, connecting different molecules of interest with high specificity and efficiency. The key components of its structure dictate its function:

- Azide Group (-N₃):** This functional group is a key component in "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.^{[1][2]} The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with molecules containing alkyne, BCN, or DBCO functionalities.^{[1][2][3]}
- PEG8 Spacer:** The eight-unit monodisperse polyethylene glycol chain is a hydrophilic spacer.^[4] Incorporating this PEG linker into bioconjugates enhances the water solubility and stability of hydrophobic molecules.^{[4][5]} In therapeutic applications, PEGylation is known to

prolong the circulation half-life of drugs, reduce immunogenicity, and minimize non-specific binding.[5][6]

- Alcohol (Hydroxyl Group, -OH): The terminal hydroxyl group provides an additional site for further chemical modification, allowing for the attachment of other functional groups or direct conjugation to surfaces.[1]

These features make **Azide-PEG8-alcohol** a valuable reagent in several key areas:

- Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens. PEG linkers, like **Azide-PEG8-alcohol**, are incorporated to improve the solubility and pharmacokinetic profile of the ADC.[2][7] They can enable a higher drug-to-antibody ratio (DAR) without causing aggregation of the hydrophobic drug molecules.[7]
- PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[8][9] The linker connecting the target-binding ligand and the E3 ligase ligand is critical for the formation of a stable ternary complex. PEG linkers are frequently used to provide the necessary length and flexibility for this interaction.[8][9]
- Bioconjugation and Surface Modification: **Azide-PEG8-alcohol** is used to link various biomolecules, including proteins, peptides, and nucleic acids, to other molecules or surfaces.[10][11] This is crucial for developing diagnostic assays, targeted imaging agents, and biocompatible materials.[11][12] For instance, it can be used to attach biomolecules to nanoparticles for targeted drug delivery.[11]

Quantitative Data Summary

The physicochemical properties of **Azide-PEG8-alcohol** and the impact of PEG linker length on the pharmacokinetic properties of bioconjugates are summarized below.

Table 1: Physicochemical Properties of **Azide-PEG8-alcohol**

Property	Value	Reference(s)
CAS Number	352439-36-2	[7]
Molecular Formula	C16H33N3O8	[7]
Molecular Weight	395.45 g/mol	[7]
Purity	Typically ≥95%	[7]
Physical Form	Colorless oil	[7]
Solubility	Water, DMSO, DMF	[7]

Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

Linker	ADC Clearance (mL/day/kg)
No PEG	~15
PEG2	~12
PEG4	~8
PEG8	~5
PEG12	~5
PEG24	~4

(Data adapted from a study on homogeneous DAR 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.[7]).

Key Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an azide-containing molecule (like **Azide-PEG8-alcohol**) to an alkyne-containing biomolecule.

Materials:

- Azide-functionalized molecule (e.g., **Azide-PEG8-alcohol**)
- Alkyne-functionalized biomolecule (e.g., protein, peptide)
- Copper(II) Sulfate (CuSO₄) solution (e.g., 20-100 mM in water)
- Cu(I)-stabilizing ligand solution (e.g., THPTA, 100-200 mM in water)
- Reducing agent solution (e.g., Sodium Ascorbate, 100-300 mM in water, freshly prepared)
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Methodology:

- Preparation of Reagents: Prepare stock solutions of all reagents in the appropriate solvents. It is recommended to prepare the sodium ascorbate solution fresh for each experiment.
- Copper-Ligand Premix: In a microcentrifuge tube, mix the CuSO₄ solution with the THPTA ligand solution at a molar ratio of 1:2 to 1:5.[\[13\]](#)[\[14\]](#) Allow this mixture to incubate at room temperature for a few minutes to form the Cu(I)-ligand complex. This premix can often be stored frozen for several weeks.[\[15\]](#)
- Reaction Mixture Setup: In a separate tube, combine the alkyne-functionalized biomolecule and the azide-functionalized molecule (e.g., **Azide-PEG8-alcohol**) in the reaction buffer. The molar ratio will depend on the specific application, but a molar excess of the smaller molecule (e.g., 4-50 equivalents of the azide linker) is common.[\[15\]](#)
- Initiation of Click Reaction: Add the copper-ligand premix to the reaction mixture containing the alkyne and azide. Subsequently, add the freshly prepared sodium ascorbate solution to initiate the cycloaddition reaction.[\[13\]](#)[\[14\]](#) The final concentrations of the catalyst components should be optimized but can be started at around 25 equivalents of the THPTA/CuSO₄ complex and 40 equivalents of sodium ascorbate relative to the limiting reactant.[\[13\]](#)
- Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes.[\[13\]](#) [\[15\]](#) The reaction should be protected from light.

- Purification: Upon completion, purify the resulting conjugate to remove unreacted reagents, catalyst, and byproducts. Common purification methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.[\[13\]](#)
- Analysis: Characterize the final conjugate to confirm successful ligation and determine purity using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Synthesis of an Antibody-Drug Conjugate (ADC)

Workflow

This workflow outlines the steps to conjugate a cytotoxic drug to an antibody using a heterobifunctional linker system that could involve **Azide-PEG8-alcohol** as a component.

Materials:

- Monoclonal antibody (mAb)
- Linker 1 (e.g., with an NHS-ester to react with lysine residues on the mAb and an alkyne group)
- Linker 2 (e.g., **Azide-PEG8-alcohol**, further functionalized at the hydroxyl end to attach to the drug)
- Cytotoxic drug
- Reagents for click chemistry (as described in Protocol 1)
- Purification columns (e.g., SEC)

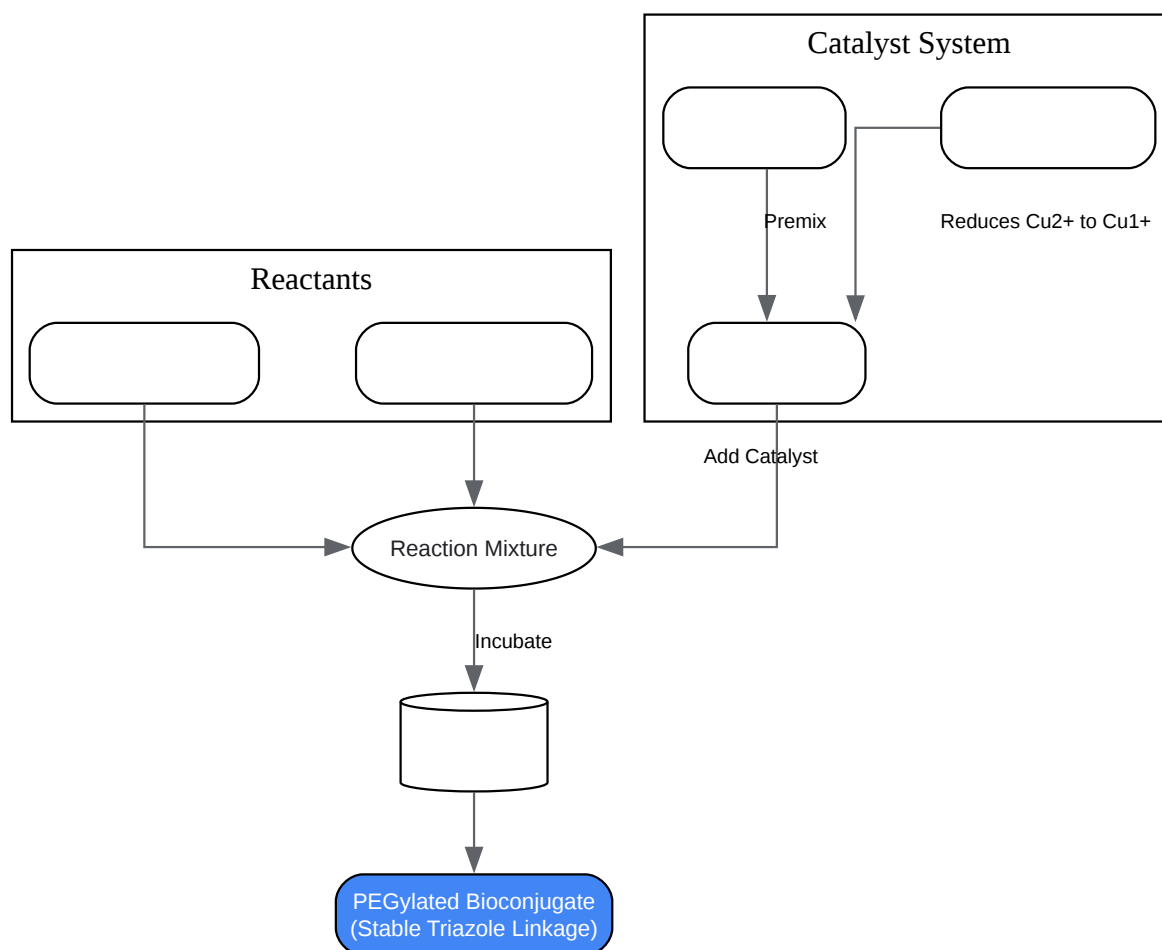
Methodology:

- Antibody Modification: React the monoclonal antibody with an excess of a bifunctional linker containing an alkyne group and an amine-reactive group (e.g., NHS ester). This step introduces alkyne handles onto the antibody surface. Purify the alkyne-modified antibody to remove excess linker.

- **Drug-Linker Synthesis:** Synthesize the drug-linker component. This involves first modifying the cytotoxic drug to contain a reactive handle, and then conjugating it to the **Azide-PEG8-alcohol** linker. The hydroxyl group on the **Azide-PEG8-alcohol** would be activated or replaced with a group that can react with the drug.
- **Click Conjugation:** Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the azide-functionalized drug-PEG linker to the alkyne-modified antibody, following the general protocol described above.
- **Purification and Characterization:** Purify the final ADC using methods like size-exclusion chromatography to remove any unreacted drug-linker and other reagents.^[7] Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as hydrophobic interaction chromatography (HIC), SEC-HPLC, and mass spectrometry.^[7]

Visualizations of Key Processes

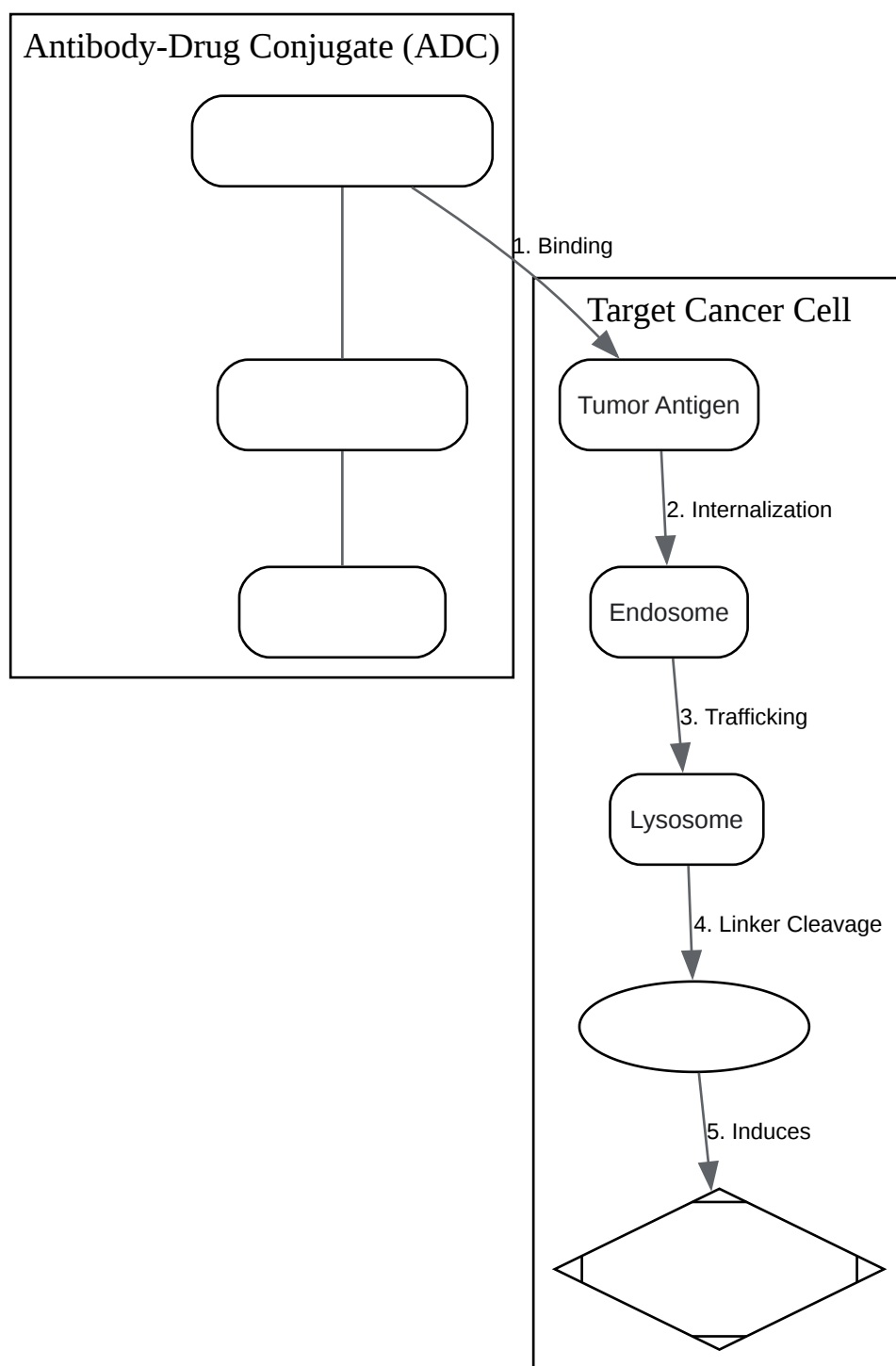
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow



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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

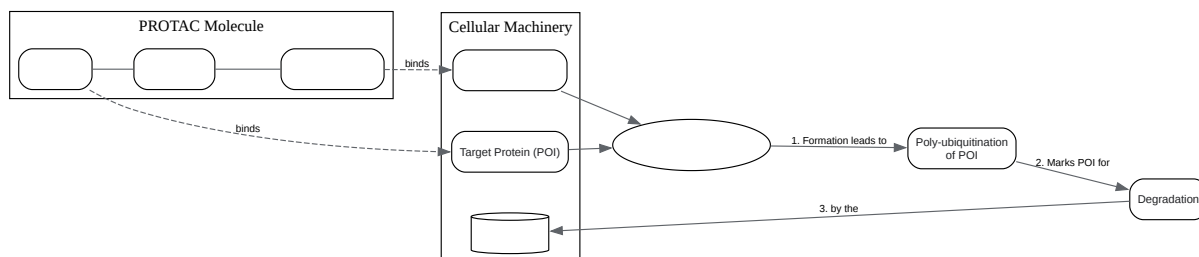
Antibody-Drug Conjugate (ADC) Structure and Mechanism



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Caption: Structure and mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC Mechanism of Action



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Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

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